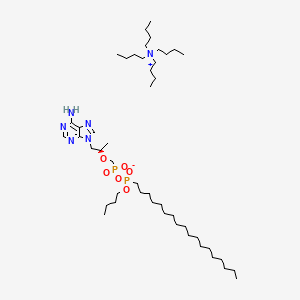
Antiviral agent 45
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antiviral agent 45 is a synthetic compound known for its broad-spectrum antiviral properties. It has shown efficacy against a variety of viral pathogens, making it a promising candidate for therapeutic applications. The compound is particularly noted for its ability to inhibit viral replication and reduce viral load in infected cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antiviral agent 45 involves multiple steps, starting from readily available precursors. The process typically includes:
Initial Functionalization: The precursor undergoes functionalization to introduce reactive groups.
Cyclization: The functionalized intermediate is subjected to cyclization under controlled conditions to form the core structure of the compound.
Final Modifications: The core structure is further modified to enhance its antiviral properties.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route using optimized reaction conditions to ensure high yield and purity. The process is designed to be cost-effective and environmentally friendly, utilizing green chemistry principles wherever possible.
Analyse Des Réactions Chimiques
Types of Reactions: Antiviral agent 45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more active derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially enhancing antiviral activity.
Substitution: Substitution reactions are used to introduce different functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions are derivatives of this compound with enhanced or modified antiviral properties.
Applications De Recherche Scientifique
Antiviral agent 45 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study antiviral mechanisms and develop new antiviral agents.
Biology: The compound is employed in virology research to understand viral replication and host-virus interactions.
Medicine: this compound is being investigated for its potential to treat viral infections, including those caused by emerging and re-emerging viruses.
Industry: The compound is used in the development of antiviral coatings and materials for public health applications.
Mécanisme D'action
Antiviral agent 45 exerts its effects by targeting specific viral proteins and enzymes essential for viral replication. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include:
Inhibition of Viral Polymerase: The compound blocks the activity of viral polymerase, an enzyme critical for viral genome replication.
Disruption of Viral Assembly: this compound interferes with the assembly of viral particles, reducing the production of infectious virions.
Comparaison Avec Des Composés Similaires
Acyclovir: A nucleoside analog that inhibits viral DNA polymerase.
Ribavirin: A broad-spectrum antiviral that interferes with viral RNA synthesis.
Remdesivir: An antiviral that targets viral RNA-dependent RNA polymerase.
Uniqueness: Antiviral agent 45 is unique in its ability to target multiple stages of the viral life cycle, making it effective against a wide range of viruses. Unlike some other antiviral agents, it has shown lower resistance rates and fewer side effects in preliminary studies.
Propriétés
Formule moléculaire |
C47H94N6O6P2 |
|---|---|
Poids moléculaire |
901.2 g/mol |
Nom IUPAC |
[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-[butoxy(octadecyl)phosphoryl]oxyphosphinate;tetrabutylazanium |
InChI |
InChI=1S/C31H59N5O6P2.C16H36N/c1-4-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-44(39,41-22-7-5-2)42-43(37,38)27-40-28(3)24-36-26-35-29-30(32)33-25-34-31(29)36;1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h25-26,28H,4-24,27H2,1-3H3,(H,37,38)(H2,32,33,34);5-16H2,1-4H3/q;+1/p-1/t28-,44?;/m1./s1 |
Clé InChI |
MPHXQFBVELRPEM-NRNPYRSHSA-M |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCP(=O)(OCCCC)OP(=O)(CO[C@H](C)CN1C=NC2=C(N=CN=C21)N)[O-].CCCC[N+](CCCC)(CCCC)CCCC |
SMILES canonique |
CCCCCCCCCCCCCCCCCCP(=O)(OCCCC)OP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)[O-].CCCC[N+](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3R,8R,10R,12S,13S,14S,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate](/img/structure/B12382506.png)
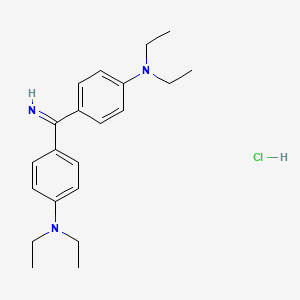


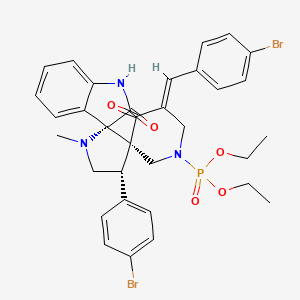

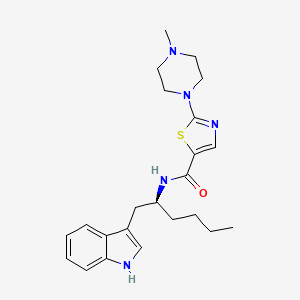
![5-[3-[4-[2-[(2S)-1-(3,4-difluorophenyl)-6-oxopiperidin-2-yl]-5-(3,5-dimethyl-1,2-oxazol-4-yl)benzimidazol-1-yl]piperidin-1-yl]azetidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12382569.png)
![(2P)-2-[(4P)-4-{6-[(1-ethylcyclopropyl)methoxy]pyridin-3-yl}-1,3-thiazol-2-yl]benzoic acid](/img/structure/B12382572.png)
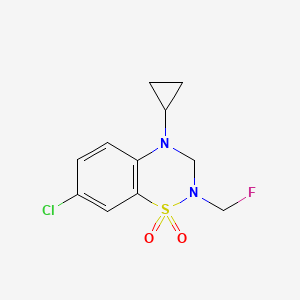
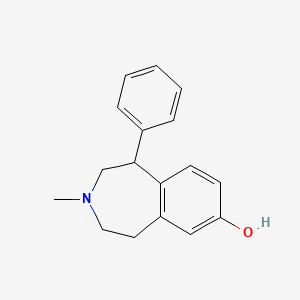

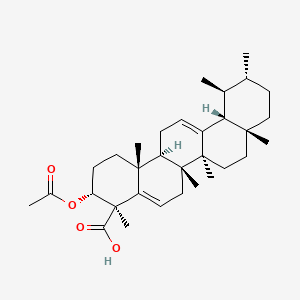
![2-[(4-methoxyanilino)methyl]-N-(4-methoxyphenyl)benzo[h]quinolin-4-amine](/img/structure/B12382603.png)
